Stavudine monophosphate

thymidine kinase (TK1) phosphorylation efficiency stavudine

Stavudine monophosphate (d4T‑MP) is the first intracellular phosphorylated metabolite of the nucleoside reverse‑transcriptase inhibitor (NRTI) stavudine (d4T, 2′,3′‑didehydro‑3′‑deoxythymidine) and is generated primarily by cytosolic thymidine kinase 1 (TK1) [REFS‑1]. As a thymidine analogue monophosphate, d4T‑MP is a substrate for thymidylate kinase, which converts it to the diphosphate en route to the pharmacologically active triphosphate anabolite (d4T‑TP) [REFS‑2].

Molecular Formula C10H13N2O7P
Molecular Weight 304.19 g/mol
CAS No. 27646-59-9
Cat. No. B12938307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStavudine monophosphate
CAS27646-59-9
Molecular FormulaC10H13N2O7P
Molecular Weight304.19 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)O
InChIInChI=1S/C10H13N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h2-4,7-8H,5H2,1H3,(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1
InChIKeyXLPGURCDSRIXFL-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stavudine Monophosphate (CAS 27646‑59‑9) – Intermediate Metabolite of a Clinically Proven HIV‑1 NRTI


Stavudine monophosphate (d4T‑MP) is the first intracellular phosphorylated metabolite of the nucleoside reverse‑transcriptase inhibitor (NRTI) stavudine (d4T, 2′,3′‑didehydro‑3′‑deoxythymidine) and is generated primarily by cytosolic thymidine kinase 1 (TK1) [REFS‑1]. As a thymidine analogue monophosphate, d4T‑MP is a substrate for thymidylate kinase, which converts it to the diphosphate en route to the pharmacologically active triphosphate anabolite (d4T‑TP) [REFS‑2]. Unlike the parent nucleoside, the monophosphate form carries a permanent negative charge that renders it membrane‑impermeable, making it a key node for understanding the rate‑limiting phosphorylation step that controls intracellular d4T‑TP accumulation [REFS‑3].

Why Generic Substitution of Stavudine Monophosphate with the Parent Nucleoside or Other NRTI Monophosphates Carries a High Risk of Therapeutic Failure


Although all thymidine‑analogue NRTIs share the same intracellular phosphorylation cascades, the rate‑limiting step and the enzyme isoform responsible for the initial phosphorylation differ markedly between agents [REFS‑1]. For example, stavudine is a considerably poorer substrate for thymidine kinase 1 than zidovudine, and the subsequent conversion of d4T‑MP to d4T‑DP by thymidylate kinase represents a second kinetic bottleneck that is not observed for the zidovudine monophosphate [REFS‑2]. Furthermore, the physico‑chemical properties of the monophosphate dictate the feasibility and stability of prodrug strategies: d4T‑MP can form an intracellular depot metabolite (alaninyl‑d4T‑MP) when delivered via a suitable lipophilic triester prodrug, a phenomenon that is not replicated with zidovudine monophosphate prodrugs [REFS‑3]. These compound‑specific features mean that interchanging stavudine monophosphate with the monophosphate of zidovudine or with the parent nucleoside will alter intracellular anabolite kinetics and should be validated by direct comparative data.

Quantitative Head‑to‑Head and Cross‑Study Evidence Differentiations for Stavudine Monophosphate (d4T‑MP) Against Key Comparators


Thymidine Kinase Catalytic Efficiency: d4T Is Phosphorylated 300‑ to 600‑Fold Less Efficiently than Zidovudine

In MT‑4 cell extracts, the phosphorylation of stavudine to its monophosphate by cellular thymidine kinase proceeds 300‑ to 600‑fold less efficiently than the phosphorylation of zidovudine, with Km values of 142 µM for stavudine versus 14 µM for zidovudine [REFS‑1]. This large kinetic disparity identifies the initial phosphorylation as a critical bottleneck that limits the intracellular accumulation of the active triphosphate in the absence of a monophosphate‑delivery strategy.

thymidine kinase (TK1) phosphorylation efficiency stavudine zidovudine Km

Prodrug Bypass of the TK1 Bottleneck: So324 Exhibits 4‑ to 50‑Fold Greater Antiviral Activity than Stavudine

The lipophilic 5′‑monophosphate triester prodrug So324 was 4‑ to 10‑fold more potent than the parent nucleoside d4T against HIV‑1, HIV‑2, and SIV in human T‑lymphocyte cell lines (CEM, MT‑4), and 50‑fold more potent against visna virus in sheep choroid plexus cells [REFS‑1]. This prodrug delivers d4T‑MP intracellularly independent of TK1, and the intracellular formation of an alaninyl‑d4T‑MP depot that exceeds d4T‑TP levels by 13‑ to 242‑fold is thought to mediate the enhanced activity [REFS‑1].

phosphoramidate prodrug So324 antiviral activity TK1‑independent activation

Mitochondrial DNA Polymerase‑γ Inhibition Hierarchy: Stavudine Shows Moderate Toxicity Potential Among NRTIs

In head‑to‑head assessments of NRTI‑induced mitochondrial DNA polymerase‑γ inhibition, the relative toxicity ranking is zalcitabine ≥ didanosine ≥ stavudine > lamivudine > zidovudine > abacavir [REFS‑1]. Stavudine’s intermediate position in this hierarchy is consistent with clinical data: substitution of stavudine with abacavir or zidovudine in patients with lipoatrophy led to measurable improvements in mitochondrial DNA levels and fat apoptosis [REFS‑2]. Although stavudine is a poor substrate for mitochondrial thymidine kinase 2, its moderate inhibition of polymerase‑γ still drives clinically relevant mitochondrial toxicity that distinguishes it from lower‑risk NRTIs [REFS‑1][REFS‑2].

mitochondrial toxicity DNA polymerase‑γ mtDNA depletion lipoatrophy

Differential Prodrug Activation Between Stavudine and Zidovudine in TK‑Deficient Cells

When delivered as phosphoramidate triester prodrugs, stavudine‑based compounds retain potent anti‑HIV activity in thymidine kinase‑deficient CEM cells, whereas analogous zidovudine prodrugs lose virtually all activity [REFS‑1]. This difference arises from the metabolic fate of the alaninyl‑monophosphate intermediate: L‑alaninyl‑d4T‑MP is efficiently converted to d4T‑MP, whereas L‑alaninyl‑AZT‑MP predominantly yields the inactive free nucleoside AZT [REFS‑1]. Consequently, the stavudine monophosphate prodrug platform is uniquely positioned for targeting cellular reservoirs with low TK1 expression.

phosphoramidate prodrug thymidine kinase deficiency alaninyl‑d4T‑MP AZT prodrug failure

Accessory Enzyme Pathways for d4T‑MP Production: Incomplete Compensation When TK1 Is Deficient

In a TK1‑deficient CEM cell line, stavudine retained partial antiviral activity, confirming that an enzyme other than TK1 can phosphorylate stavudine to its monophosphate [REFS‑1]. However, the alternate enzyme(s) phosphorylate stavudine with markedly lower efficiency than TK1, resulting in substantially reduced antiviral effect [REFS‑1]. This contrasts with zidovudine, whose monophosphate accumulation is strongly dependent on TK1 activity, and prolonged zidovudine therapy has been shown to induce in vivo TK1 defects that could confer cross‑resistance to stavudine [REFS‑1].

thymidine kinase 1 deficiency alternate phosphorylation zidovudine cross‑resistance

In Vivo Peripheral Neuropathy Risk: Stavudine Imparts a 2.7‑Fold Higher Hazard than Zidovudine

In a prospective cohort of 1,848 adults initiating first‑line antiretroviral therapy in Kenya, the 1‑year incidence of symptomatic peripheral neuropathy was significantly higher in patients receiving stavudine‑based regimens compared with those receiving zidovudine‑based regimens, with an adjusted hazard ratio of 2.7 (95% CI 1.3‑5.6, p=0.009) [REFS‑1]. This clinical safety signal correlates with the greater mitochondrial toxicity of stavudine noted in vitro and provides a patient‑level differentiation that procurement and formulary decisions should integrate.

peripheral neuropathy stavudine zidovudine clinical safety

Priority Research and Industrial Application Scenarios for Stavudine Monophosphate Based on Quantitative Evidence


Kinetics‑Guided Selection of d4T‑MP as a Reference Standard for Intracellular Anabolite LC‑MS/MS Assays

Because the phosphorylation of stavudine to d4T‑MP represents a well‑characterized bottleneck step (Km ≈ 142 µM vs. 14 µM for zidovudine) [REFS‑1], d4T‑MP is an essential calibration standard for validated LC‑MS/MS methods that quantify intracellular d4T‑MP, d4T‑DP, and d4T‑TP in peripheral blood mononuclear cells [REFS‑2]. Procurement of high‑purity d4T‑MP is therefore mandatory for pharmacokinetic‑pharmacodynamic studies that aim to link intracellular nucleoside analog activation to antiviral response.

Prodrug Development Targeting TK1‑Deficient Cellular Reservoirs

The demonstrated ability of d4T‑MP phosphoramidate triester prodrugs (e.g., So324) to bypass thymidine kinase and deliver enhanced antiviral activity (4‑ to 50‑fold greater than d4T) while generating a long‑lived alaninyl‑d4T‑MP intracellular depot [REFS‑1], combined with the metabolic failure of analogous zidovudine prodrugs in TK‑deficient cells [REFS‑2], makes stavudine monophosphate the preferred starting point for designing next‑generation prodrugs aimed at macrophage and astrocyte reservoirs.

Mitochondrial Toxicity Screening Panels for NRTI Candidate Benchmarking

Stavudine occupies a defined intermediate position in the mitochondrial DNA polymerase‑γ inhibition hierarchy (zalcitabine ≥ didanosine ≥ stavudine > lamivudine > zidovudine > abacavir) [REFS‑1]. Procurement of d4T‑MP and its higher phosphorylated forms as reference compounds enables standardized in vitro mitochondrial toxicity assays (mtDNA copy number, polymerase‑γ activity, Seahorse respirometry) that benchmark new NRTI candidates against a well‑characterized moderate‑toxicity comparator.

Clinical Formulary Decision Support Based on Differentiated Neurotoxicity Risk

When antiretroviral procurement programs must choose between stavudine‑ and zidovudine‑containing regimens, the 2.7‑fold higher adjusted hazard of symptomatic peripheral neuropathy with stavudine (p = 0.009, n = 1,848) [REFS‑1] provides a quantitative safety‑based differentiator. Access to stavudine monophosphate reference material supports therapeutic drug monitoring programs that seek to minimize d4T‑TP exposure at the individual patient level.

Quote Request

Request a Quote for Stavudine monophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.